molecular formula C32H27N3O4S B11670603 N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B11670603
M. Wt: 549.6 g/mol
InChI Key: UCZYITJVTRHAMX-STKMKYKTSA-N
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Description

N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a naphthalene moiety, a benzylidene group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Benzylidene Intermediate: This step involves the reaction of a naphthalen-2-ylmethoxybenzaldehyde with a hydrazine derivative under controlled conditions to form the benzylidene intermediate.

    Coupling with Benzenesulfonamide: The benzylidene intermediate is then coupled with a benzenesulfonamide derivative in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-{4-[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
  • N-{4-[((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
  • N-{4-[((2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide

Uniqueness

N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to achieve specific outcomes.

Properties

Molecular Formula

C32H27N3O4S

Molecular Weight

549.6 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C32H27N3O4S/c1-35(40(37,38)31-9-3-2-4-10-31)29-17-15-27(16-18-29)32(36)34-33-22-24-12-19-30(20-13-24)39-23-25-11-14-26-7-5-6-8-28(26)21-25/h2-22H,23H2,1H3,(H,34,36)/b33-22+

InChI Key

UCZYITJVTRHAMX-STKMKYKTSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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